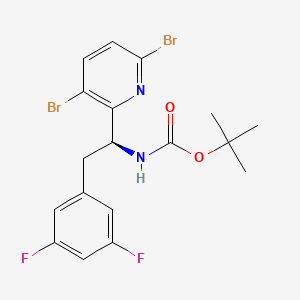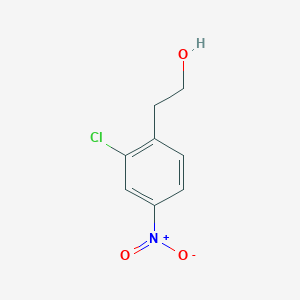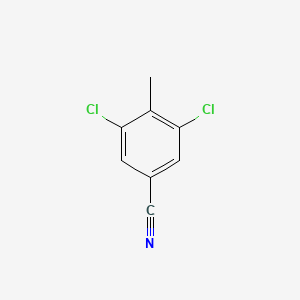
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate is a derivative of the amino acid phenylalanine It is characterized by the presence of an amino group at the fourth position of the phenyl ring and an ethyl ester group attached to the carboxyl group of the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate typically involves the esterification of 4-Amino l-phenylalanine. One common method is the reaction of 4-Amino l-phenylalanine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: 4-Amino l-phenylalanine ethyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive molecules. It can also bind to receptors and modulate their activity, influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine ethyl ester: Similar structure but lacks the amino group at the fourth position.
4-Nitro l-phenylalanine ethyl ester: Contains a nitro group instead of an amino group.
4-Hydroxy l-phenylalanine ethyl ester: Contains a hydroxy group at the fourth position.
Uniqueness
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate is unique due to the presence of both an amino group and an ethyl ester group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,12-13H2,1H3/t10-/m0/s1 |
InChI Key |
RAXLHWJKWFXAAE-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)N)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


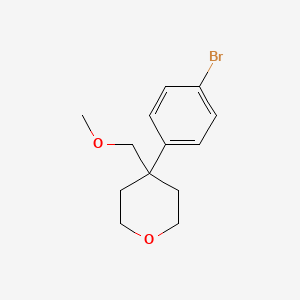
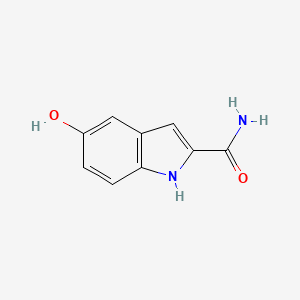
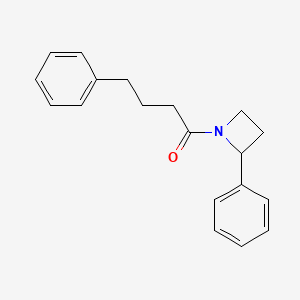


![4-[(Thiophen-3-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8630710.png)

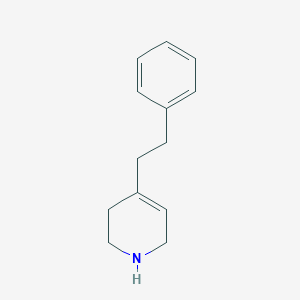
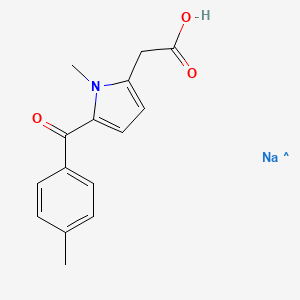
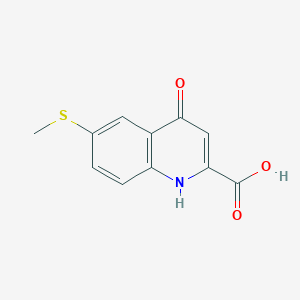
![tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8630756.png)
